Cas no 1805583-69-0 (Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate)

Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate
-
- Inchi: 1S/C12H9BrF3NO3/c1-2-19-11(18)5-9-7(6-17)3-8(13)4-10(9)20-12(14,15)16/h3-4H,2,5H2,1H3
- InChI Key: POLMNAHFYNHNTB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)C(=C(C=1)OC(F)(F)F)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 393
- XLogP3: 3.7
- Topological Polar Surface Area: 59.3
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015020348-500mg |
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate |
1805583-69-0 | 97% | 500mg |
847.60 USD | 2021-06-18 | |
Alichem | A015020348-250mg |
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate |
1805583-69-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015020348-1g |
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate |
1805583-69-0 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate Related Literature
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
Additional information on Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate
Comprehensive Overview of Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate (CAS No. 1805583-69-0)
Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate (CAS No. 1805583-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its bromo, cyano, and trifluoromethoxy functional groups, exhibits unique chemical properties that make it valuable for synthesizing bioactive molecules. Its molecular structure combines electrophilic and nucleophilic sites, enabling diverse reactivity patterns in synthetic chemistry.
The compound's trifluoromethoxy group is particularly noteworthy, as fluorinated compounds are increasingly sought after in drug discovery due to their enhanced metabolic stability and bioavailability. Researchers are exploring its potential in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, addressing current demands for targeted therapies in oncology and CNS disorders. The cyano group further contributes to hydrogen bonding interactions, a critical factor in molecular docking studies.
In agrochemical applications, Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate serves as a precursor for novel pesticide intermediates. The bromo substituent allows for subsequent cross-coupling reactions, aligning with sustainable chemistry trends like Pd-catalyzed C-C bond formation. This resonates with industry efforts to develop environmentally friendly crop protection agents, a hot topic in green chemistry forums and patent filings.
Synthetic accessibility of CAS 1805583-69-0 has been optimized through improved microwave-assisted synthesis protocols, reducing reaction times from hours to minutes—a key advancement for high-throughput screening. Analytical characterization via LC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for preclinical research. These technical attributes position it as a reliable building block for fragment-based drug design (FBDD) strategies.
Recent literature highlights its utility in constructing heterocyclic scaffolds, particularly indole and quinazoline derivatives with demonstrated antimicrobial activity. Such findings correlate with growing searches for "antibiotic alternatives" and "antimicrobial resistance solutions" in scientific databases. The compound's lipophilic ClogP value (calculated ~2.8) also makes it relevant for blood-brain barrier penetration studies, addressing neuroscientific research gaps.
From a commercial perspective, 1805583-69-0 is available through major chemical suppliers with GMP-grade options, reflecting its transition from research-scale to potential kilo-lab production. Stability studies indicate satisfactory shelf life under inert atmospheres, though recommendations suggest storage at -20°C for long-term preservation. These practical considerations are frequently queried in chemical procurement discussions.
Ongoing investigations explore its derivatization into covalent inhibitors targeting cysteine residues—an emerging approach in proteolysis-targeting chimera (PROTAC) development. This aligns with trending searches about "targeted protein degradation" technologies. The compound's electrophilic warhead potential, combined with its modular synthetic route, offers versatility for structure-activity relationship (SAR) optimization.
Environmental fate studies of related trifluoromethoxy-containing compounds show moderate biodegradability, prompting development of benign-by-design analogs—a response to increasing regulatory scrutiny on persistent organic pollutants. Such ecological considerations are now integral to molecular design, as reflected in updated REACH compliance documentation for similar structures.
In analytical method development, Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate serves as a HPLC calibration standard for reverse-phase columns due to its distinct UV absorption at 254 nm. This application addresses laboratory needs for method validation protocols, a recurring topic in analytical chemistry communities. Its fragmentation pattern in high-resolution mass spectrometry also provides reference data for unknown compound identification.
The compound's patent landscape reveals protected applications in photodynamic therapy agents and OLED materials, expanding its relevance beyond life sciences. These multidisciplinary uses correlate with rising interest in "multifunctional materials" across scientific search engines. Technical documents emphasize its role in developing small-molecule fluorophores for bioimaging.
Quality control specifications for CAS 1805583-69-0 typically include residual solvent analysis by GC and heavy metal screening, meeting ICH guidelines. Such rigorous standards respond to pharmaceutical industry demands for "impurity profiling" solutions. Vendor-provided certificates of analysis (CoA) now frequently include genotoxic impurity assessments, reflecting evolving regulatory expectations.
Future research directions may explore its incorporation into DNA-encoded libraries (DELs) for accelerated hit identification—a technique gaining traction in virtual screening workflows. Computational studies predict favorable molecular docking scores against several disease targets, particularly in inflammatory pathways. These computational-experimental synergies address the growing intersection of AI-driven drug discovery and traditional medicinal chemistry.
1805583-69-0 (Ethyl 4-bromo-2-cyano-6-(trifluoromethoxy)phenylacetate) Related Products
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)




